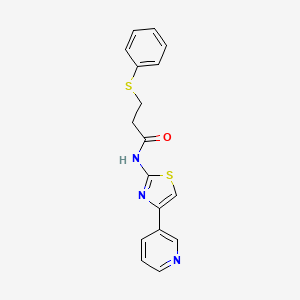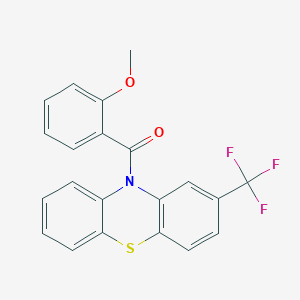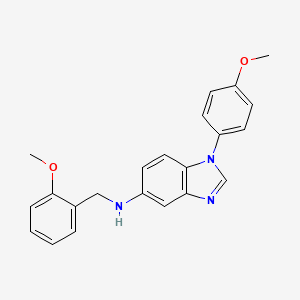
3-(phenylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(PHENYLSULFANYL)-N-[4-(PYRIDIN-3-YL)-1,3-THIAZOL-2-YL]PROPANAMIDE is a complex organic compound that features a phenylsulfanyl group, a pyridinyl group, and a thiazolyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(PHENYLSULFANYL)-N-[4-(PYRIDIN-3-YL)-1,3-THIAZOL-2-YL]PROPANAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the pyridine moiety, and finally the attachment of the phenylsulfanyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(PHENYLSULFANYL)-N-[4-(PYRIDIN-3-YL)-1,3-THIAZOL-2-YL]PROPANAMIDE can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the pyridine or thiazole rings.
Aplicaciones Científicas De Investigación
3-(PHENYLSULFANYL)-N-[4-(PYRIDIN-3-YL)-1,3-THIAZOL-2-YL]PROPANAMIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 3-(PHENYLSULFANYL)-N-[4-(PYRIDIN-3-YL)-1,3-THIAZOL-2-YL]PROPANAMIDE involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The pathways involved can include inhibition of signal transduction, interference with metabolic processes, or modulation of gene expression.
Comparación Con Compuestos Similares
Similar Compounds
4-(PHENYLSULFANYL)PYRIDIN-3-AMINE: This compound shares the phenylsulfanyl and pyridine moieties but lacks the thiazole ring.
5-((4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)AMINO)-1H-INDOLE-2-CARBOXAMIDE: This compound has a similar pyridine structure but differs in the presence of an indole and carboxamide group.
Uniqueness
3-(PHENYLSULFANYL)-N-[4-(PYRIDIN-3-YL)-1,3-THIAZOL-2-YL]PROPANAMIDE is unique due to the combination of its phenylsulfanyl, pyridinyl, and thiazolyl groups, which confer specific chemical properties and potential biological activities that are not found in the similar compounds listed above.
Propiedades
Fórmula molecular |
C17H15N3OS2 |
|---|---|
Peso molecular |
341.5 g/mol |
Nombre IUPAC |
3-phenylsulfanyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C17H15N3OS2/c21-16(8-10-22-14-6-2-1-3-7-14)20-17-19-15(12-23-17)13-5-4-9-18-11-13/h1-7,9,11-12H,8,10H2,(H,19,20,21) |
Clave InChI |
QGRCRXLZRAUFQW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SCCC(=O)NC2=NC(=CS2)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(1Z)-1-phenylethylidene]acetohydrazide](/img/structure/B11661577.png)


![N-[(Z)-pyridin-3-ylmethylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11661583.png)
![ethyl 2-(3-{(E)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11661587.png)
![2-(1H-benzimidazol-1-yl)-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11661588.png)
![2-{(E)-[2-(furan-2-ylcarbonyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B11661598.png)
![2-{[4-(4-Chloro-2-methylphenoxy)butanoyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11661599.png)
![N'-[(E)-(2,4-Dihydroxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide](/img/structure/B11661603.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B11661605.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11661615.png)
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate](/img/structure/B11661623.png)
